2-{[(4-Phenylphenyl)methyl]amino}acetamide
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Overview
Description
2-{[(4-Phenylphenyl)methyl]amino}acetamide is an organic compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . This compound is known for its unique structure, which includes a biphenyl group attached to an acetamide moiety through a methylamino linkage . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 2-{[(4-Phenylphenyl)methyl]amino}acetamide typically involves the reaction of 4-phenylbenzylamine with chloroacetamide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product . After the reaction is complete, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-{[(4-Phenylphenyl)methyl]amino}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(4-Phenylphenyl)methyl]amino}acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(4-Phenylphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways . The biphenyl group in the compound allows it to interact with hydrophobic pockets in proteins, potentially inhibiting their function . Additionally, the amide group can form hydrogen bonds with biological molecules, further influencing its activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-{[(4-Phenylphenyl)methyl]amino}acetamide can be compared with other similar compounds such as:
N-Phenylacetamide: This compound lacks the biphenyl group, making it less hydrophobic and potentially less active in biological systems.
Benzylamine derivatives: These compounds have similar structures but may differ in their biological activities and chemical reactivity due to variations in the substituents on the benzyl group.
Acetamide derivatives: These compounds share the acetamide moiety but differ in the attached groups, leading to variations in their properties and applications.
This compound stands out due to its unique biphenyl structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-phenylphenyl)methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)11-17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAMEVUFMLLKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926266-27-5 |
Source
|
Record name | 2-{[(4-phenylphenyl)methyl]amino}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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